1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride
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Overview
Description
1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
The synthesis of 1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps. One common method includes the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then further reacted to construct the piperazine ring . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing techniques such as cyclization of 1,2-diamine derivatives with sulfonium salts and aza-Michael addition reactions .
Chemical Reactions Analysis
1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups present in the molecule.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction that can be used to form carbon-carbon bonds with this compound, utilizing boron reagents and palladium catalysts.
Scientific Research Applications
1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with target proteins and enzymes .
Comparison with Similar Compounds
1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
1-(3-(trifluoromethyl)phenyl)piperazine: This compound also contains a trifluoromethyl group but is attached to a phenyl ring instead of a pyridine ring.
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate: This compound is a selective PI3Kα inhibitor used in cancer treatment.
The uniqueness of 1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c1-16-5-7-17(8-6-16)10-4-2-3-9(15-10)11(12,13)14;;/h2-4H,5-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRSXLIKGKWUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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